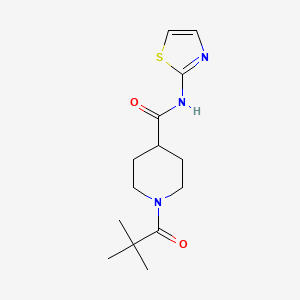

1-(2,2-dimethylpropanoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(2,2-dimethylpropanoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c1-14(2,3)12(19)17-7-4-10(5-8-17)11(18)16-13-15-6-9-20-13/h6,9-10H,4-5,7-8H2,1-3H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVMUIIZGFIWGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,2-dimethylpropanoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide , often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 252.34 g/mol. The compound features a piperidine ring substituted with a thiazole moiety and a carboxamide group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. Research indicates that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a candidate for cancer therapy .

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

- Anticancer Activity : In vitro studies have shown that derivatives of piperidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against human liver cancer cell lines (HepG2) and leukemia cell lines (K562) .

- Enzyme Inhibition : The compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acids and is implicated in inflammation and pain pathways. Inhibition of sEH can enhance the levels of beneficial epoxyeicosanoids, potentially providing anti-inflammatory effects .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of related piperidine derivatives, focusing on their ability to induce apoptosis in HepG2 cells. The representative compound showed an IC50 value of 11.3 μM, indicating moderate efficacy against liver cancer cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 6b | HepG2 | 11.3 | Apoptosis induction |

| 6b | K562 | 4.5 | Multikinase inhibition |

Case Study 2: Anti-inflammatory Activity

Inhibition studies on sEH revealed that compounds structurally similar to this compound significantly increased serum levels of epoxyeicosanoids in animal models, suggesting potential applications in treating inflammatory diseases .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a thiazole moiety and a 2,2-dimethylpropanoyl group. This structural composition contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

One of the notable applications of this compound is its role as an inhibitor of specific enzymes. For instance, it has been studied for its potential to inhibit diacylglycerol O-acyltransferase (DGAT), an enzyme involved in lipid metabolism. Inhibition of DGAT can lead to alterations in triglyceride synthesis and may have implications for treating metabolic disorders such as obesity and diabetes .

Anticancer Research

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. This makes it a candidate for further exploration in cancer therapeutics .

Central Nervous System Effects

Research indicates that derivatives of this compound may exhibit neuroprotective effects. By modulating neurotransmitter systems, it could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Studies have shown that thiazole derivatives can possess significant antibacterial and antifungal activities, suggesting that 1-(2,2-dimethylpropanoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide might be effective against various pathogens .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Features and Electronic Effects

- Thiazole vs. Pyrimidine/Thiazole Hybrids : The 1,3-thiazol-2-yl group is common across analogs, but its combination with pyrimidine (as in ) or pyridazine () alters electronic properties, affecting binding to biological targets like kinases or proteases .

Pharmacokinetic Considerations

- Solubility and Bioavailability : The pivaloyl group’s hydrophobicity may lower aqueous solubility relative to more polar substituents (e.g., hydroxyethyl in ). However, this could improve blood-brain barrier penetration for neuroactive applications .

Q & A

Q. What are the established synthetic routes for 1-(2,2-dimethylpropanoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide?

The synthesis typically involves sequential functionalization of the piperidine core. Key steps include:

- Amide bond formation : Coupling 1,3-thiazol-2-amine with piperidine-4-carboxylic acid derivatives using activating agents like EDC/NHS to ensure regioselectivity .

- Acylation : Introducing the 2,2-dimethylpropanoyl group via nucleophilic acyl substitution, often with DCC/DMAP in anhydrous dichloromethane under nitrogen atmosphere .

- Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol/water mixtures to achieve >95% purity, verified by HPLC .

Q. How is the compound structurally characterized?

Standard analytical methods include:

- NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., thiazole proton at δ 7.2–7.5 ppm; piperidine methylene signals at δ 2.5–3.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ calculated for C16H24N3O2S: 338.16) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks (if crystalline) .

Q. What preliminary biological activities are reported for analogous compounds?

Related piperidine-thiazole carboxamides exhibit:

- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli in broth microdilution assays .

- Cytotoxicity : IC50 of 10–50 µM in MTT assays against HeLa and MCF-7 cell lines, suggesting apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

SAR studies involve:

- Substituent variation : Replacing the 2,2-dimethylpropanoyl group with bulkier acyl groups (e.g., cyclopropanoyl) to enhance target binding, monitored via SPR or ITC .

- Bioisosteric replacement : Swapping the thiazole ring with oxazole or pyridine to improve solubility while retaining activity, assessed via logP measurements and cellular uptake assays .

- Computational docking : Using AutoDock Vina to predict binding affinities to targets like histone deacetylases (HDACs), validated by enzyme inhibition assays .

Q. What experimental design principles apply to resolving contradictions in biological data?

Discrepancies (e.g., variable IC50 values across studies) are addressed by:

- Orthogonal assays : Confirm cytotoxicity via both MTT and ATP-based luminescence to rule out false positives .

- Purity verification : Re-test batches with ≥98% purity (HPLC) to exclude impurities as confounding factors .

- Standardized protocols : Use identical cell lines (ATCC-validated) and culture conditions (e.g., 10% FBS, 37°C, 5% CO2) .

Q. How can reaction conditions be optimized for scalable synthesis?

Systematic optimization via:

- Design of Experiments (DOE) : Vary solvent (DMF vs. THF), temperature (0°C vs. RT), and catalyst (DMAP vs. pyridine) to maximize yield .

- Kinetic profiling : Use in-situ IR or LC-MS to monitor intermediate formation and identify rate-limiting steps .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Target identification : SILAC-based proteomics to identify proteins with differential expression post-treatment .

- Enzyme inhibition assays : Measure HDAC or kinase activity using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) .

- Gene expression analysis : RNA-seq or qPCR to assess downstream effects on apoptosis-related genes (e.g., BAX, BCL-2) .

Q. How is computational modeling integrated into preclinical studies?

- ADMET prediction : Use SwissADME to forecast pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .

- Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) to evaluate target-ligand stability and binding free energy (MM-PBSA) .

- Crystallographic refinement : Refine docking poses against high-resolution X-ray structures (PDB: 5YNT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.